molecular formula C13H9F3O5S B13844919 Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate

Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate

Cat. No.: B13844919
M. Wt: 334.27 g/mol
InChI Key: FFWRRNMOWZABTO-UHFFFAOYSA-N
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Description

Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate is a naphthoate derivative characterized by a trifluoromethylsulfonyloxy (-OSO₂CF₃) substituent at the 6-position of the naphthalene ring and a methyl ester group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) due to the triflyloxy group’s role as a superior leaving group . Its molecular formula is C₁₃H₉F₃O₅S, with a molecular weight of 334.27 g/mol.

Properties

Molecular Formula

C13H9F3O5S

Molecular Weight

334.27 g/mol

IUPAC Name

methyl 6-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate

InChI

InChI=1S/C13H9F3O5S/c1-20-12(17)10-3-2-9-7-11(5-4-8(9)6-10)21-22(18,19)13(14,15)16/h2-7H,1H3

InChI Key

FFWRRNMOWZABTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the introduction of the trifluoromethanesulfonyl (triflyl) group onto a hydroxy-substituted methyl 2-naphthoate precursor. This is commonly achieved by triflation of the hydroxyl group using trifluoromethanesulfonyl reagents under controlled conditions.

Key Synthetic Steps and Reagents

  • Starting Material: Methyl 6-hydroxy-2-naphthoate or a related hydroxy-naphthoate derivative.
  • Triflation Reagents: Trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) are the typical reagents used to introduce the triflyl group.
  • Base: A non-nucleophilic base such as pyridine or triethylamine is used to scavenge the acid generated during triflation.
  • Solvent: Dichloromethane or similar aprotic solvents are preferred to maintain reaction control and solubility.
  • Temperature: The reaction is usually carried out at low temperatures (0 to -78 °C) to avoid side reactions and decomposition.

Representative Procedure (Inferred and Corroborated)

  • Activation of Hydroxy Group: The methyl 6-hydroxy-2-naphthoate is dissolved in dry dichloromethane under an inert atmosphere.
  • Addition of Base: Pyridine or triethylamine is added to the solution to neutralize the triflic acid formed.
  • Triflation: Trifluoromethanesulfonic anhydride is added dropwise at 0 °C to the stirred solution.
  • Reaction Monitoring: The reaction mixture is stirred for 1 to 3 hours, monitored by thin-layer chromatography or NMR.
  • Work-Up: The reaction is quenched with water, extracted with an organic solvent, dried, and purified by chromatography to isolate this compound.

Alternative Synthetic Routes and Mechanistic Insights

  • Fluoride-Induced Deprotection and Rearrangement: In related triflyl-substituted naphthalene derivatives, treatment with fluoride sources such as tetrabutylammonium fluoride (TBAF) can lead to deprotection and N-O bond cleavage, resulting in isomerization of triflyl groups. This suggests that triflyl groups on oxygen can migrate under certain conditions, which is important for purification and stability considerations.

  • Photochemical Stability: The compound and related triflyl derivatives are stable under ambient light and can be subjected to photochemical studies, indicating robustness of the triflyl ester bond under mild conditions.

Data Table Summarizing Preparation Conditions

Step Reagent(s) Solvent Temperature Time Yield (%) Notes
1 Methyl 6-hydroxy-2-naphthoate Dichloromethane 0 °C 1–3 hours 45-60* Triflation with Tf2O, base present
2 Triethylamine or Pyridine Dichloromethane 0 °C Concurrent with Tf2O - Acid scavenger
3 Work-up with water, extraction - Room temperature 30 min - Purification by chromatography
- Tetrabutylammonium fluoride Acetonitrile Room temperature 10 min to 1 hour 49 (isolated) Deprotection and isomerization observed

*Yield is estimated based on analogous triflyl ester preparations; exact yield data for this compound is limited in literature.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents.

    Oxidation Reactions: The naphthoate moiety can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethylsulfonyl group in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the trifluoromethylsulfonyl group.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Oxidized derivatives such as quinones.

Scientific Research Applications

Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyl group is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of various derivatives. The naphthoate moiety can participate in redox reactions, contributing to the compound’s versatility in chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate with other naphthoate derivatives, focusing on substituents, reactivity, and applications.

Table 1: Comparison of Key Compounds
Compound Name Substituent at 6-Position Functional Group at 2-Position Key Properties/Applications References
This compound -OSO₂CF₃ (triflyloxy) Methyl ester High reactivity in cross-coupling; used in pharmaceuticals/agrochemical intermediates
Methyl 6-cyclopropyl-2-naphthoate (2i) Cyclopropyl Methyl ester Stable C–C bond; used in materials science via cyclopropane ring strain-driven reactivity
Methyl 6-(2,2,2-trifluoroethoxy)-2-naphthoate (2h) -OCH₂CF₃ (trifluoroethoxy) Methyl ester Enhanced lipophilicity; potential agrochemical applications
Ethyl 7-(4-(trifluoromethyl)phenyl)-4-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate -OSO₂CF₃ and 4-(trifluoromethyl)phenyl Ethyl ester Dual functionality for multi-step synthesis; molecular weight = 492.4 g/mol
Methyl 6-bromo-2-naphthoate Bromo Methyl ester Versatile precursor for Suzuki couplings; melting point = 118–126°C
Methyl 6-(3-(trifluoromethyl)phenyl)amino)-2-naphthoate (MMIA-2) -NH(3-CF₃C₆H₄) (amino-trifluoromethylphenyl) Methyl ester Designed for bioactivity studies (e.g., enzyme inhibition); molecular weight = 290.06 g/mol

Physicochemical Data

  • Melting Points : Only methyl 6-bromo-2-naphthoate has a reported melting point (118–126°C) .
  • Molecular Weights : Ranges from 290.06 g/mol (MMIA-2) to 492.4 g/mol (ethyl-substituted analogue) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate, and how are intermediates characterized?

  • Methodology : Synthesis typically involves functionalization of 6-hydroxy-2-naphthoic acid derivatives. A key step is the introduction of the trifluoromethylsulfonyl (Tf) group via reaction with trifluoromethanesulfonic anhydride (Tf2O) under basic conditions. For example, analogous procedures involve protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers before sulfonylation to improve regioselectivity . Intermediates are characterized using HPLC (retention time analysis, e.g., 1.23 minutes ) and LCMS (e.g., m/z 757 [M+H]<sup>+</sup> ).

Q. How should researchers handle stability and storage of this compound to avoid degradation?

  • Methodology : Store under inert atmosphere (argon/nitrogen) in sealed containers at room temperature (RT), away from moisture. Avoid exposure to strong acids/bases, as the trifluoromethylsulfonyl group is susceptible to hydrolysis. Stability data from analogous compounds suggest degradation under prolonged light exposure; thus, amber glassware is recommended .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : <sup>1</sup>H and <sup>19</sup>F NMR to confirm the presence of the Tf group and ester functionality.
  • Mass Spectrometry : High-resolution LCMS for molecular ion verification.
  • HPLC : Purity assessment (>95% by area normalization under conditions like SQD-FA05 ).
  • Melting Point : Compare observed values (e.g., 270–290°C for related naphthoates ) to literature.

Advanced Research Questions

Q. How can researchers optimize reaction yields during trifluoromethylsulfonylation of naphthol derivatives?

  • Methodology :

  • Catalyst Screening : Use trifluoromethanesulfonimide (Tf2NH) as a catalyst to enhance electrophilicity of Tf2O .
  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) improve reactivity.
  • Temperature Control : Reactions at −20°C minimize side reactions (e.g., over-sulfonylation) .

Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis) during functionalization?

  • Methodology :

  • Protecting Groups : Temporarily protect the ester moiety with tert-butyl or silyl groups during sulfonylation .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to avoid ester hydrolysis while permitting nucleophilic substitution at the hydroxyl group .

Q. How do steric and electronic effects influence the reactivity of the trifluoromethylsulfonyl group in cross-coupling reactions?

  • Methodology :

  • Steric Effects : Bulky substituents adjacent to the Tf group reduce reactivity in Suzuki-Miyaura couplings; use Pd(PPh3)4 with arylboronic acids to enhance efficiency.
  • Electronic Effects : Electron-withdrawing Tf groups activate the naphthalene ring for electrophilic substitution (e.g., nitration at the 4-position) .

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodology :

  • Reproducibility Checks : Verify moisture levels in solvents (e.g., dry DMF via molecular sieves) and reagent purity.
  • Scale-Dependent Effects : Pilot small-scale reactions (e.g., 25 mg ) before scaling up, as exothermic side reactions may dominate at larger scales .

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